molecular formula C22H20N2O2S B3954925 N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide

N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide

Cat. No. B3954925
M. Wt: 376.5 g/mol
InChI Key: LLIQMUZQAJRYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide, commonly known as APAP, is a chemical compound that has been widely used in scientific research. APAP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known for their analgesic and antipyretic properties. APAP is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a crucial role in the synthesis of prostaglandins.

Mechanism of Action

APAP acts as a potent inhibitor of COX, which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX, APAP reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
APAP has been shown to have a wide range of biochemical and physiological effects. APAP has been shown to reduce inflammation, pain, and fever in various animal models of disease. APAP has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. APAP has been shown to have a protective effect against liver damage caused by toxic compounds such as acetaminophen.

Advantages and Limitations for Lab Experiments

APAP has several advantages for use in lab experiments. APAP is relatively inexpensive and readily available. APAP is also highly selective for COX inhibition, which makes it a useful tool for studying the role of COX in various physiological processes. However, there are also some limitations to the use of APAP in lab experiments. APAP has a short half-life, which may limit its usefulness in long-term studies. APAP can also have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on APAP. One area of research is the development of new N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide with improved efficacy and safety profiles. Another area of research is the investigation of the role of COX in various physiological processes, including inflammation, pain, and fever. Finally, there is a need for further research on the biochemical and physiological effects of APAP, particularly in the context of its antioxidant properties and its protective effect against liver damage.

Scientific Research Applications

APAP has been widely used in scientific research as a tool to study the role of COX in various physiological processes. APAP has also been used to investigate the mechanisms of action of other N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide and to develop new this compound with improved efficacy and safety profiles. APAP has been used to study the effects of COX inhibition on inflammation, pain, and fever.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-16(25)23-18-12-14-19(15-13-18)24-22(26)21(17-8-4-2-5-9-17)27-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIQMUZQAJRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.